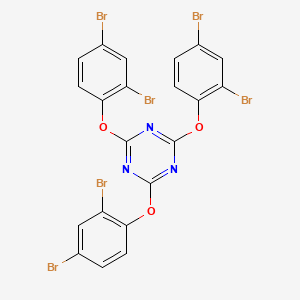
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties It consists of a triazine core substituted with three 2,4-dibromophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dibromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted triazines, quinones, hydroquinones, and various coupled aromatic compounds.
Scientific Research Applications
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In chemical applications, its reactivity is attributed to the presence of bromine atoms and the triazine core, which facilitate various substitution and coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A simpler compound with similar bromine substitution but lacking the triazine core.
Tris(2,4-dibromophenyl) phosphate: Another brominated compound used as a flame retardant.
Uniqueness
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other brominated phenols and phosphates. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Properties
CAS No. |
114567-97-4 |
|---|---|
Molecular Formula |
C21H9Br6N3O3 |
Molecular Weight |
830.7 g/mol |
IUPAC Name |
2,4,6-tris(2,4-dibromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-1-4-16(13(25)7-10)31-19-28-20(32-17-5-2-11(23)8-14(17)26)30-21(29-19)33-18-6-3-12(24)9-15(18)27/h1-9H |
InChI Key |
AFHNBAZUTVZKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3)Br)Br)OC4=C(C=C(C=C4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


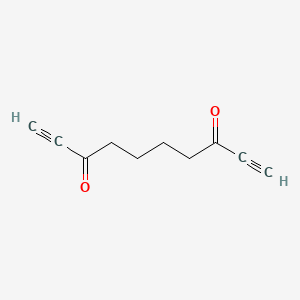
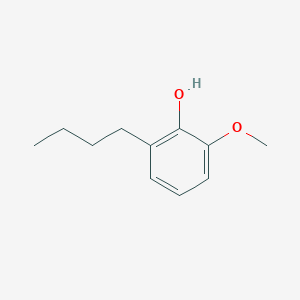
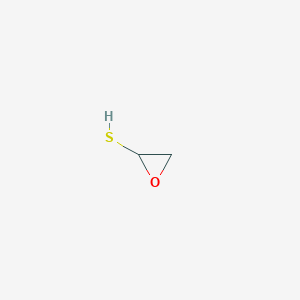
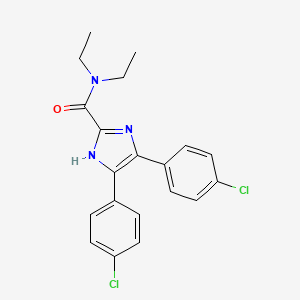
![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)
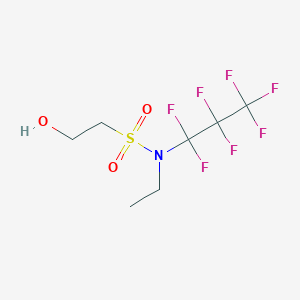
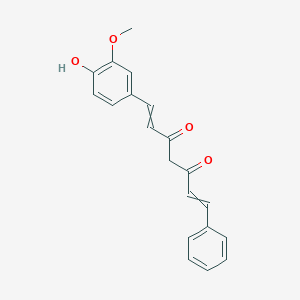
![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
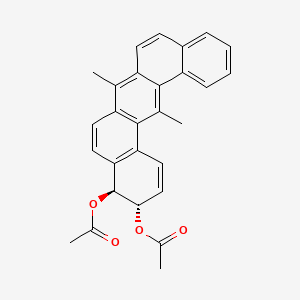
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
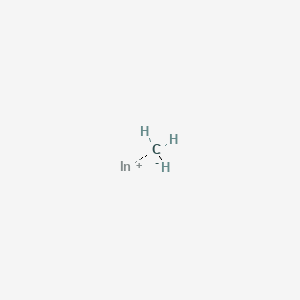
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
